molecular formula C13H14N2O2S B1591474 2-Amino-N-methyl-N-phenylbenzenesulfonamide CAS No. 33224-10-1

2-Amino-N-methyl-N-phenylbenzenesulfonamide

Cat. No.: B1591474
CAS No.: 33224-10-1
M. Wt: 262.33 g/mol
InChI Key: ZVETUTXDRSVVSZ-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C14H16N2O2S. It is a derivative of benzenesulfonamide and is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

    • Oxidation: The major product of oxidation is typically a carboxylic acid derivative.

    • Reduction: Reduction reactions can yield amines or alcohols.

    • Substitution: Substitution reactions can lead to the formation of various substituted benzenesulfonamides.

    Scientific Research Applications

    2-Amino-N-methyl-N-phenylbenzenesulfonamide has several applications in scientific research:

      Comparison with Similar Compounds

      • 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide: This compound has an additional methyl group on the benzene ring.

      These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their molecular structures.

      Properties

      IUPAC Name

      2-amino-N-methyl-N-phenylbenzenesulfonamide
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI

      InChI=1S/C13H14N2O2S/c1-15(11-7-3-2-4-8-11)18(16,17)13-10-6-5-9-12(13)14/h2-10H,14H2,1H3
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI Key

      ZVETUTXDRSVVSZ-UHFFFAOYSA-N
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Canonical SMILES

      CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Molecular Formula

      C13H14N2O2S
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      DSSTOX Substance ID

      DTXSID50572464
      Record name 2-Amino-N-methyl-N-phenylbenzene-1-sulfonamide
      Source EPA DSSTox
      URL https://comptox.epa.gov/dashboard/DTXSID50572464
      Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

      Molecular Weight

      262.33 g/mol
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      CAS No.

      33224-10-1
      Record name 2-Amino-N-methyl-N-phenylbenzene-1-sulfonamide
      Source EPA DSSTox
      URL https://comptox.epa.gov/dashboard/DTXSID50572464
      Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

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      Reactant of Route 6
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